

Hpk1-IN-42 solubility in DMSO and other solvents

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Compound of Interest		
Compound Name:	Hpk1-IN-42	
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Application Notes and Protocols: Hpk1-IN-42

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of the Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, **Hpk1-IN-42**, along with protocols for its use in research settings. The information is intended to guide researchers in the effective application of this compound for studies in immunology and oncology.

Introduction to Hpk1-IN-42

Hpk1-IN-42 is a potent inhibitor of HPK1 (also known as MAP4K1), a serine/threonine kinase predominantly expressed in hematopoietic cells. HPK1 acts as a negative regulator of T-cell and B-cell receptor signaling pathways, making it a promising target for cancer immunotherapy. [1][2][3] Inhibition of HPK1 can enhance T-cell activation, proliferation, and cytokine production, thereby augmenting the anti-tumor immune response.[2][4][5] **Hpk1-IN-42** offers a valuable tool for investigating the therapeutic potential of HPK1 inhibition.

Solubility of Hpk1 Inhibitors

While specific quantitative solubility data for **Hpk1-IN-42** is not readily available in the public domain, data from structurally related HPK1 inhibitors strongly suggest its solubility profile. DMSO is consistently used as the primary solvent for dissolving HPK1 inhibitors to create high-concentration stock solutions. For in vivo applications, these DMSO stock solutions are



typically further diluted in vehicles containing agents like polyethylene glycol (PEG), Tween-80, or corn oil.

Table 1: Solubility of Various HPK1 Inhibitors in Common Solvents

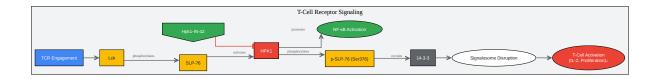
Compound	Solvent	Reported Concentration	Notes
DS21150768	DMSO	100 mg/mL (161.63 mM)	May require sonication.[6]
HPK1-IN-32	DMSO	50 mg/mL (93.17 mM)	May require sonication.[7]
HPK1-IN-26	DMSO	100 mg/mL (272.13 mM)	Requires sonication and warming to 80°C. [8][9]
HPK1-IN-4	Not specified	-	General advice to use an appropriate solvent and that heating to 37°C and sonication can increase solubility. [10]
In vivo formulation (general)	10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL	For oral and intraperitoneal injection.[6][7]
In vivo formulation (general)	10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	2.5 mg/mL	Requires sonication. [8]

Note: It is highly recommended to use freshly opened, anhydrous DMSO to avoid solubility issues, as some compounds are hygroscopic.[6][7][8][9] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[6][7][10]

Signaling Pathways Involving HPK1



HPK1 is a key negative regulator in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates adaptor proteins like SLP-76 and Gads.[11] This phosphorylation leads to the recruitment of 14-3-3 proteins, which disrupts the formation of the SLP-76/LAT signalosome, ultimately dampening T-cell activation signals. [11] HPK1 also positively regulates the NF-kB pathway.[4][11][12]



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Caption: HPK1 signaling pathway in T-cells.

Experimental Protocols

The following are generalized protocols for the use of **Hpk1-IN-42** in common in vitro and in vivo assays. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Protocol: Inhibition of SLP-76 Phosphorylation in Jurkat Cells

This protocol describes a method to assess the potency of **Hpk1-IN-42** by measuring the phosphorylation of its direct substrate, SLP-76, in a T-cell line.

Materials:

- Hpk1-IN-42
- Anhydrous DMSO

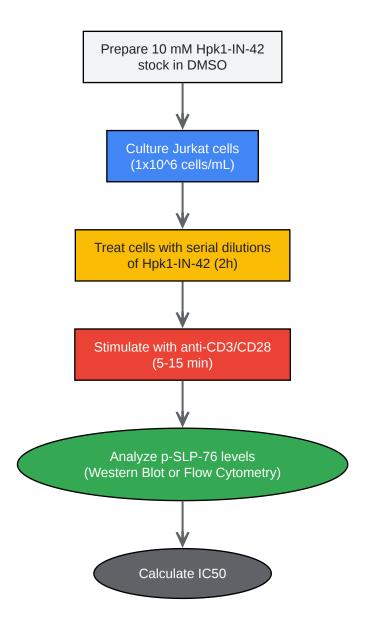


- Jurkat T-cells
- RPMI-1640 medium with 10% FBS
- Anti-CD3 and Anti-CD28 antibodies
- Phospho-SLP-76 (Ser376) antibody
- Flow cytometer or Western blot equipment
- 96-well plates

Procedure:

- Prepare Hpk1-IN-42 Stock Solution: Dissolve Hpk1-IN-42 in anhydrous DMSO to create a 10 mM stock solution. Store at -80°C.
- Cell Culture: Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS to a density of 1 x 10⁶ cells/mL.[5]
- Compound Treatment: Seed Jurkat cells in a 96-well plate. Prepare serial dilutions of Hpk1-IN-42 in culture medium and add to the cells. Include a DMSO vehicle control. Incubate for 2 hours.
- T-Cell Stimulation: Stimulate the cells by adding anti-CD3 and anti-CD28 antibodies for 5-15 minutes.
- Lysis and Analysis:
 - For Western Blot: Lyse the cells, run the protein lysate on an SDS-PAGE gel, transfer to a membrane, and probe with an antibody specific for phospho-SLP-76 (Ser376).
 - For Flow Cytometry: Fix and permeabilize the cells, then stain with a fluorescently labeled phospho-SLP-76 (Ser376) antibody. Analyze on a flow cytometer.
- Data Analysis: Determine the IC50 value of Hpk1-IN-42 by plotting the inhibition of SLP-76 phosphorylation as a function of inhibitor concentration.





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Caption: In vitro experimental workflow.

In Vivo Protocol: Evaluation in a Syngeneic Mouse Tumor Model

This protocol provides a general framework for assessing the anti-tumor efficacy of **Hpk1-IN-42** in a mouse model.

Materials:



Hpk1-IN-42

- In vivo formulation vehicle (e.g., 10% DMSO, 90% Corn Oil)
- Syngeneic tumor cells (e.g., MC38, 1956 sarcoma)[13]
- C57BL/6 mice
- · Calipers for tumor measurement

Procedure:

- Tumor Implantation: Subcutaneously inject tumor cells into the flank of C57BL/6 mice.
- Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., ~100 mm³).[13]
- Compound Formulation and Administration:
 - Prepare the Hpk1-IN-42 formulation. For example, dissolve the required amount in 10%
 DMSO and then dilute with 90% corn oil.[6][7] Ensure the solution is clear; sonication may be necessary.
 - Administer Hpk1-IN-42 to the mice via oral gavage or intraperitoneal injection at the desired dose and schedule (e.g., twice daily).[13] Include a vehicle control group.
- Efficacy Assessment:
 - Measure tumor volume with calipers every 2-3 days.
 - At the end of the study, tumors and spleens can be harvested for further analysis (e.g., immune cell infiltration, cytokine levels).
- Pharmacodynamic Analysis: Blood samples can be collected to measure target engagement, such as the level of pSLP-76 in circulating T-cells.[13]

Conclusion



Hpk1-IN-42 is a valuable research tool for studying the role of HPK1 in immune regulation and for the development of novel cancer immunotherapies. While specific solubility data for **Hpk1-IN-42** requires empirical determination, the information from analogous compounds provides a strong starting point for its formulation in both in vitro and in vivo experiments. The provided protocols offer a foundation for researchers to design and execute experiments to explore the full potential of this HPK1 inhibitor.

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